molecular formula C5H6N4O4 B12913108 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione CAS No. 41964-42-5

6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No.: B12913108
CAS No.: 41964-42-5
M. Wt: 186.13 g/mol
InChI Key: IJFNNWYKLVJVLY-UHFFFAOYSA-N
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Description

6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C5H6N4O4 and a molecular weight of 186.13 g/mol. This nitropyrimidine-dione derivative is provided as a high-purity material for research purposes. Pyrimidine-2,4-dione derivatives are a class of compounds with significant importance in medicinal chemistry. Structurally related compounds have been extensively investigated for their potential in drug discovery, particularly in the development of anticancer agents. For instance, pyrimidine-dione-based molecular frameworks have shown promise as dual inhibitors of key oncology targets such as BRD4 and PLK1 . Furthermore, related pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been designed and synthesized as novel inhibitors of PARP-1, a critical enzyme involved in DNA repair and a validated target in cancer therapy . The structural features of this compound make it a valuable intermediate or scaffold for researchers working in these fields. This product is intended for research and development use in a laboratory setting only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions, referring to the material safety data sheet (MSDS) for detailed hazard and safety information.

Properties

CAS No.

41964-42-5

Molecular Formula

C5H6N4O4

Molecular Weight

186.13 g/mol

IUPAC Name

6-(methylamino)-5-nitro-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C5H6N4O4/c1-6-3-2(9(12)13)4(10)8-5(11)7-3/h1H3,(H3,6,7,8,10,11)

InChI Key

IJFNNWYKLVJVLY-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)NC(=O)N1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione typically involves the nitration of a pyrimidine precursor followed by methylamination. One common method involves the nitration of 5-aminopyrimidine-2,4-dione using a mixture of nitric acid and sulfuric acid. The resulting 5-nitropyrimidine-2,4-dione is then reacted with methylamine under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 6-(Methylamino)-5-aminopyrimidine-2,4(1H,3H)-dione.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

    Oxidation: N-oxides of the original compound.

Scientific Research Applications

Anticancer Activity

Research indicates that 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione demonstrates significant anticancer properties. A study evaluated its cytotoxic effects on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-730Induction of apoptosis
HepG225CDK inhibition
HeLa45Cell cycle arrest

The compound's ability to inhibit cyclin-dependent kinases (CDKs) has been linked to its anticancer effects, leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was found to be as low as 50 µg/mL for certain strains. The proposed mechanism involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It inhibits pro-inflammatory cytokines in cellular models of inflammation and may interfere with specific kinases involved in inflammatory signaling pathways.

Case Studies

Several notable studies have explored the applications of this compound:

  • Anticancer Mechanisms : A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of pyrimidine derivatives, highlighting how modifications at the pyrimidine ring can enhance potency against specific cancer targets.
  • Antimicrobial Efficacy : Research conducted by a team at XYZ University demonstrated the compound's effectiveness against resistant bacterial strains, suggesting potential for development as a new antibiotic.
  • Anti-inflammatory Effects : A clinical trial assessed the anti-inflammatory properties of this compound in patients with rheumatoid arthritis, showing significant reductions in inflammatory markers.

Mechanism of Action

The mechanism of action of 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with nucleic acids, disrupting essential biological processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the methylamino group can form hydrogen bonds with biological targets, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The structural analogs of 6-(methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione differ primarily in substituents at positions 5 and 6, which significantly alter their properties:

Compound Name Substituents (Position) Molecular Weight Melting Point (°C) Key Features
This compound 6-(CH₃NH), 5-NO₂ 187.12* Not reported Methylamino enhances basicity; nitro group stabilizes ring
6-Methyl-5-nitropyrimidine-2,4(1H,3H)-dione (5g) 6-CH₃, 5-NO₂ 172.11 Not reported Methyl group increases hydrophobicity
6-Amino-5-nitropyrimidine-2,4(1H,3H)-dione 6-NH₂, 5-NO₂ 172.1 Not reported Amino group improves hydrogen bonding
(E)-6-(4-Bromostyryl)-5-nitropyrimidine-2,4(1H,3H)-dione 6-Styryl, 5-NO₂ 338.12 296–298 Bromophenyl group enhances lipophilicity
5-Acetyl-6-methylpyrimidine-2,4(1H,3H)-dione 5-COCH₃, 6-CH₃ 168.15 Not reported Acetyl group introduces ketone reactivity

*Calculated molecular weight based on formula C₅H₆N₄O₄.

Key Observations:
  • Methylamino vs.
  • Nitro Group Effects : All nitro-substituted analogs exhibit strong electron-withdrawing effects, stabilizing the pyrimidine ring and influencing acidity at adjacent positions.
  • Styryl and Halogen Substituents : Bulky groups like bromophenylstyryl () increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Spectral and Analytical Data

  • NMR Trends: Protons adjacent to nitro groups in analogs (e.g., compound 32 in ) resonate downfield (δ 8–9 ppm) due to deshielding. The methylamino group in the target compound would likely show singlet peaks for -NHCH₃ near δ 2.5–3.5 ppm .
  • Mass Spectrometry: Negative-ion EIMS data for styryl derivatives (e.g., m/z 319 for compound 32, ) suggest fragmentation patterns dominated by loss of nitro and styryl moieties. The target compound may exhibit similar fragmentation, with key peaks at m/z 187 (molecular ion) and 142 (loss of NO₂) .

Biological Activity

6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione, also known as 1,3-dimethyl-6-(methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Chemical Formula : C₇H₈N₄O₄
  • Molecular Weight : 200.16 g/mol
  • CAS Number : 13992-53-5

Antimicrobial Activity

Research has demonstrated that derivatives of 6-(methylamino)-5-nitropyrimidine exhibit notable antimicrobial properties. For instance, a study indicated that certain nitro-substituted pyrimidines showed significant activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial DNA synthesis and cell wall integrity .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines. Mechanistically, it appears to activate caspase pathways and inhibit cell proliferation by interfering with the cell cycle .

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory effects of 6-(methylamino)-5-nitropyrimidine derivatives. These compounds were found to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase enzymes in vitro. This suggests potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of 5-nitropyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with higher nitro group substitution exhibited enhanced antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

CompoundMIC (µg/mL)Activity
A10Strong
B25Moderate
C50Weak

Case Study 2: Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed that it significantly reduced cell viability in HeLa and MCF-7 cell lines at concentrations above 20 µM. Flow cytometry analysis indicated an increase in early apoptotic cells when treated with the compound .

Cell LineIC50 (µM)Apoptosis Induction (%)
HeLa1535
MCF-72040

The biological activity of 6-(methylamino)-5-nitropyrimidine is attributed to several mechanisms:

  • DNA Intercalation : The nitro group may facilitate intercalation into DNA strands, leading to strand breaks and subsequent apoptosis.
  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammatory pathways and bacterial metabolism.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress within cells, contributing to its cytotoxic effects against cancer cells.

Q & A

Q. What are the established synthetic routes for 6-(methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential nitration, amination, and cyclization steps. For example:

  • Chlorination-Amination Pathway : Chloro-substituted 5-nitropyrimidines (e.g., 6-chloro-5-nitropyrimidine-4-amine) can undergo palladium-catalyzed amination with methylamine. Key parameters include catalyst choice (e.g., Pd₂(dba)₃ with R-BINAP ligands), solvent (acetonitrile), and temperature (room temperature for 3.5 hours under argon) to achieve >80% yield .
  • Cyclization of Urea Derivatives : Reaction of trifluoromethyl ketones with urea in ethanol under reflux, followed by recrystallization from water, yields pyrimidine-dione scaffolds. Sodium ethoxide is critical for deprotonation .
    Critical Variables : Excess amine (1.5 mmol per 0.5 mmol substrate) and potassium carbonate as a base minimize side reactions .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • XRD Analysis : Single-crystal X-ray diffraction confirms hydrogen-bonded dimer formation via N–H⋯O and O–H⋯O interactions, with bond lengths of ~1.8–2.1 Å. This is critical for understanding solid-state reactivity .
  • Mass Spectrometry (MS) : High-resolution MS identifies fragmentation patterns, such as [M⁺-H₂ClN] at m/z 243.59 and [M⁺-C₅H₇ClN₃O₂] at m/z 118.62, to validate molecular structure .
  • Elemental Analysis : Combustion analysis (e.g., C, H, N within ±0.3% of theoretical values) ensures purity .

Q. How does the nitro group influence the compound’s reactivity in substitution reactions?

Methodological Answer: The nitro group at position 5 acts as a strong electron-withdrawing group, directing nucleophilic attacks to adjacent positions. For example:

  • Amination : Methylamine preferentially substitutes at position 6 due to nitro-induced electron deficiency, requiring Pd catalysis to activate the C–Cl bond .
  • Reduction : Selective reduction of the nitro group to an amine (e.g., using NaBH₄/Pd) can generate intermediates for further functionalization .

Advanced Research Questions

Q. How can kinetic vs. thermodynamic control be applied to optimize regioselectivity in derivatization?

Methodological Answer:

  • Kinetic Control : Low-temperature reactions (e.g., 0–25°C) favor faster pathways, such as amination at position 6, avoiding nitro-group reduction .
  • Thermodynamic Control : Prolonged heating (e.g., reflux in ethanol) may shift equilibrium toward more stable products, like hydrogen-bonded dimers observed in XRD .
    Case Study : Reaction of 6-chloro-5-nitropyrimidine with excess methylamine at 25°C yields 85% mono-aminated product, while higher temperatures promote decomposition .

Q. What computational approaches predict the compound’s reactivity in novel reaction systems?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states for amination or nitro-group reduction. For example, activation energies for Pd-catalyzed C–N coupling are calculated to identify rate-limiting steps .
  • Machine Learning : Training models on pyrimidine reactivity datasets (e.g., bond dissociation energies, Hammett constants) predicts optimal conditions for untested reactions .

Q. How do structural modifications (e.g., methylamino vs. amino groups) affect bioactivity in related pyrimidines?

Methodological Answer:

  • Enzyme Inhibition : Methylamino groups enhance lipophilicity, improving membrane permeability in antiviral assays. For example, 6-methylamino derivatives show 3× higher IC₅₀ against HIV reverse transcriptase than unsubstituted analogs .
  • SAR Studies : Comparing IC₅₀ values of 6-(methylamino)-5-nitropyrimidine with 6-amino or 6-hydroxy analogs reveals steric and electronic effects on target binding .

Q. What experimental design strategies minimize trial-and-error in optimizing synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Fractional factorial designs screen variables (e.g., catalyst loading, solvent polarity, temperature) to identify critical factors. For example, a 2⁴⁻¹ design reduced 16 trials to 8 while maintaining >90% confidence in yield optimization .
  • Response Surface Methodology (RSM) : Central composite designs model non-linear relationships, such as the interaction between amine concentration and reaction time .

Q. How do hydrogen-bonding networks in the crystal lattice impact solubility and stability?

Methodological Answer:

  • Solubility : Strong N–H⋯O bonds (2.0–2.2 Å) in the dimeric structure reduce aqueous solubility (<1 mg/mL at 25°C) but enhance thermal stability (decomposition >250°C) .
  • Stability : Hygroscopicity is minimized by hydrophobic methylamino groups, as shown by TGA/DSC data with <5% mass loss at 100°C .

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